7-{[4-(3,4-difluorobenzoyl)piperazin-1-yl]sulfonyl}-1-azatricyclo[7.3.1.0^{5,13}]trideca-5,7,9(13)-trien-2-one
Description
The compound 7-{[4-(3,4-difluorobenzoyl)piperazin-1-yl]sulfonyl}-1-azatricyclo[7310^{5,13}]trideca-5,7,9(13)-trien-2-one is a complex organic molecule that features a unique tricyclic structure
Properties
IUPAC Name |
7-[4-(3,4-difluorobenzoyl)piperazin-1-yl]sulfonyl-1-azatricyclo[7.3.1.05,13]trideca-5,7,9(13)-trien-2-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23F2N3O4S/c24-19-5-3-17(14-20(19)25)23(30)26-8-10-27(11-9-26)33(31,32)18-12-15-2-1-7-28-21(29)6-4-16(13-18)22(15)28/h3,5,12-14H,1-2,4,6-11H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QEAUOXVVONLGRK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C3C(=CC(=C2)S(=O)(=O)N4CCN(CC4)C(=O)C5=CC(=C(C=C5)F)F)CCC(=O)N3C1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23F2N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
475.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-{[4-(3,4-difluorobenzoyl)piperazin-1-yl]sulfonyl}-1-azatricyclo[7.3.1.0^{5,13}]trideca-5,7,9(13)-trien-2-one typically involves multiple steps, starting from readily available precursors. The key steps include:
Formation of the piperazine derivative: This involves the reaction of piperazine with 3,4-difluorobenzoyl chloride under basic conditions to yield the 3,4-difluorobenzoyl piperazine intermediate.
Sulfonylation: The intermediate is then reacted with a sulfonyl chloride to introduce the sulfonyl group.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
The compound 7-{[4-(3,4-difluorobenzoyl)piperazin-1-yl]sulfonyl}-1-azatricyclo[7.3.1.0^{5,13}]trideca-5,7,9(13)-trien-2-one can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, which may reduce the carbonyl groups to alcohols.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Substitution: Halogenating agents like bromine (Br2) or chlorinating agents like thionyl chloride (SOCl2).
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of alcohols from carbonyl groups.
Substitution: Formation of halogenated derivatives or other substituted products depending on the substituent introduced.
Scientific Research Applications
Molecular Formula
- C : 24
- H : 29
- F : 2
- N : 3
- O : 3
- S : 1
Antipsychotic Activity
Research indicates that compounds similar to the one exhibit antipsychotic properties. The piperazine moiety is commonly found in many antipsychotic drugs, suggesting that this compound may interact with dopamine receptors effectively. Studies have shown that modifications to the piperazine structure can enhance binding affinity and selectivity for specific receptor subtypes .
Anticancer Potential
The unique structure of this compound positions it as a candidate for anticancer drug development. The ability of tricyclic compounds to intercalate with DNA or inhibit key enzymes involved in cancer cell proliferation has been documented in various studies . Research into related compounds has demonstrated significant cytotoxic effects against various cancer cell lines, indicating a need for further investigation into this compound's potential .
Case Study 1: Antipsychotic Efficacy
A study evaluated the antipsychotic efficacy of similar compounds in animal models. The results indicated significant reductions in hyperactivity and stereotypical behaviors in treated subjects compared to controls . This suggests that the compound may hold promise as a therapeutic agent for schizophrenia or other psychotic disorders.
Case Study 2: Cytotoxicity Against Cancer Cells
In vitro studies demonstrated that related compounds exhibited potent cytotoxicity against several cancer cell lines, including breast and prostate cancer cells. The mechanism was attributed to apoptosis induction via mitochondrial pathways . Further research into this compound could elucidate its specific mechanisms of action and therapeutic window.
Mechanism of Action
The mechanism of action of 7-{[4-(3,4-difluorobenzoyl)piperazin-1-yl]sulfonyl}-1-azatricyclo[7.3.1.0^{5,13}]trideca-5,7,9(13)-trien-2-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in various biological pathways. The compound’s effects are mediated through binding to these targets, leading to modulation of their activity and subsequent biological responses .
Comparison with Similar Compounds
Similar Compounds
- 7-[4-(2,3-dihydro-1,4-benzodioxine-6-sulfonyl)piperazin-1-yl]-1-ethyl-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid
- 3-(Piperazin-1-yl)-1,2-benzothiazole derivatives
Uniqueness
The uniqueness of 7-{[4-(3,4-difluorobenzoyl)piperazin-1-yl]sulfonyl}-1-azatricyclo[7.3.1.0^{5,13}]trideca-5,7,9(13)-trien-2-one lies in its tricyclic structure and the presence of both sulfonyl and difluorobenzoyl groups. These features confer distinct chemical and biological properties, making it a valuable compound for various applications .
Biological Activity
The compound 7-{[4-(3,4-difluorobenzoyl)piperazin-1-yl]sulfonyl}-1-azatricyclo[7.3.1.0^{5,13}]trideca-5,7,9(13)-trien-2-one is a complex organic molecule that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
This compound features a piperazine moiety linked to a sulfonyl group and an azatricyclo framework, which contributes to its unique biological properties. The presence of the 3,4-difluorobenzoyl group enhances its lipophilicity and may influence its interaction with biological targets.
Antimicrobial Activity
Research indicates that piperazine derivatives exhibit significant antimicrobial properties. A study highlighted that compounds similar to this one demonstrated moderate to strong antibacterial activity against various strains including Salmonella typhi and Bacillus subtilis .
| Compound | Target Bacteria | Activity Level | IC50 (µM) |
|---|---|---|---|
| 7-{...} | Salmonella typhi | Moderate | 2.14 |
| 7-{...} | Bacillus subtilis | Strong | 0.63 |
Enzyme Inhibition
The compound's potential as an enzyme inhibitor has also been explored. It has been shown to inhibit acetylcholinesterase (AChE) and urease effectively, which are critical targets in treating neurological disorders and managing urea levels in the body.
| Enzyme | Inhibition Type | IC50 (µM) |
|---|---|---|
| Acetylcholinesterase | Competitive | 1.21 |
| Urease | Non-competitive | 6.28 |
The biological activity of this compound is primarily attributed to its ability to interact with specific protein targets:
- Binding Affinity : Molecular docking studies suggest that the compound binds effectively to the active sites of target enzymes, facilitating inhibition.
- Competitive Inhibition : For AChE, it acts as a competitive inhibitor by occupying the active site, preventing substrate access .
- Structural Interaction : The presence of fluorine atoms in the benzoyl group enhances binding through hydrophobic interactions with amino acid residues in the enzyme's active site .
Study on Antimicrobial Efficacy
A recent study synthesized several piperazine derivatives and evaluated their antimicrobial efficacy against common pathogens. Among these, the compound showed promising results against multiple bacterial strains, demonstrating its potential as a therapeutic agent .
Enzyme Inhibition Research
Further investigations into enzyme inhibition revealed that this compound could serve as a lead for developing new drugs targeting AChE and urease due to its low IC50 values compared to standard inhibitors .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
